molecular formula C9H9Cl2F2NO2 B3090963 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride CAS No. 1214699-21-4

3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride

Cat. No.: B3090963
CAS No.: 1214699-21-4
M. Wt: 272.07 g/mol
InChI Key: SSZTVAMPFYYVAF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride is a fluorinated alanine derivative featuring a 4-chlorophenyl substituent and two fluorine atoms at the β-carbon of the alanine backbone.

Properties

IUPAC Name

2-amino-3-(4-chlorophenyl)-3,3-difluoropropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2.ClH/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZTVAMPFYYVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)N)(F)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride typically involves the introduction of the 4-chlorophenyl group and the difluoro substituents onto the alanine backbone. One common method involves the use of a halogenation reaction to introduce the chlorine and fluorine atoms. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a halogenating agent, such as chlorine gas or a fluorinating reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of catalysts may be employed to enhance the efficiency of the halogenation process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl and difluoro groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine HCl 4-Cl-C6H4, 3,3-F2 C9H9ClF2NO2·HCl ~263.6 (estimated) Enhanced stability, enzyme modulation
3-Amino-phenylalanine HCl (CAS 7284-43-7) 3-NH2-C6H4 C9H13ClN2O2 216.66 High solubility, peptide synthesis
3-(4-Trifluoromethylphenyl)-DL-β-alaninol HCl 4-CF3-C6H4 C10H12F3NO·HCl 255.67 Protease inhibition, high logP
3-(3-Furyl)-DL-alanine 3-Furyl C7H9NO3 155.15 Water-soluble, heteroaromatic

Research Findings and Implications

  • Metabolic Stability: Fluorinated compounds like the target exhibit prolonged half-lives compared to non-fluorinated analogs (e.g., 3-amino-phenylalanine HCl) due to resistance to CYP450-mediated oxidation .
  • Binding Affinity: The 4-chlorophenyl group may engage in halogen bonding with protein targets, a feature absent in furyl or amino-substituted analogs .
  • Synthetic Complexity: Introducing difluoro groups requires specialized fluorination techniques, increasing synthesis difficulty compared to non-fluorinated derivatives .

Biological Activity

3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride is a synthetic amino acid derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₁₄ClF₂N
  • Molecular Weight : 273.71 g/mol
  • IUPAC Name : this compound

This structure features a difluorinated alanine moiety with a para-chlorophenyl group, which may influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of amino acids like 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine exhibit significant antimicrobial properties. A study demonstrated that fluorinated amino acids could be incorporated into bacterial peptidoglycan, enhancing their potential as antimicrobial agents. This incorporation was particularly noted in Gram-negative bacteria such as Escherichia coli, suggesting that the compound may serve as a useful tracer for imaging bacterial infections in vivo .

2. Neuroprotective Effects

In vitro studies have shown that compounds similar to 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine can exert neuroprotective effects against oxidative stress-induced cell damage. For instance, related compounds were assessed for their ability to protect PC12 cells from corticosterone-induced lesions, indicating a potential application in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis, thereby disrupting bacterial growth.
  • Neuroprotective Pathways : It may modulate signaling pathways related to oxidative stress and apoptosis in neuronal cells.

Case Study 1: Antimicrobial Efficacy

A study on fluorinated amino acids highlighted the effectiveness of d-[18F]-CF3-ala (a related compound) in distinguishing live bacteria from heat-killed counterparts in murine models. This suggests that similar compounds could be developed for diagnostic imaging in bacterial infections .

Case Study 2: Neuroprotection

Research involving neuroprotective compounds indicated that certain derivatives could significantly reduce cell death in PC12 cells under stress conditions. The protective effects were linked to reduced oxidative stress and enhanced cell viability .

Data Tables

Activity Compound IC50 (µM) Cell Line/Model
Antimicrobial3-(4-Chlorophenyl)-3,3-difluoro-DL-alanineN/AE. coli
NeuroprotectionSimilar Compounds<20PC12 Cells
CytotoxicityRelated Compounds>100HEK293 and L02 Cells

Q & A

Q. What safety protocols are essential for handling fluorinated alanine derivatives in aqueous reactions?

  • Methodological Answer :
  • Ventilation : Use fume hoods with HEPA filters to capture HF byproducts.
  • Personal protective equipment (PPE) : Wear nitrile gloves, face shields, and fluoropolymer-coated aprons.
  • Waste disposal : Neutralize acidic waste with calcium carbonate before disposal in designated halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride
Reactant of Route 2
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride

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